6,15-Diketo-13,14-dihydro-PGF1alpha
Overview
Description
6,15-Diketo-13,14-dihydro-PGF1alpha is a metabolite of prostacyclin, a primary prostaglandin. This compound is known for its role in various biological processes, including vasodilation and inhibition of platelet aggregation . It is a minor metabolite of prostacyclin (PGI2), which is one of the major vascular protectors against thrombosis and vasoconstriction .
Mechanism of Action
Target of Action
The primary target of 6,15-Diketo-13,14-dihydro-PGF1alpha is the intracellular cAMP in bovine arterial smooth muscle cells . This compound is a metabolite of Prostacyclin (PGI2) , which is known to be a major vascular protector against thrombosis and vasoconstriction, caused by thromboxane A(2) .
Mode of Action
This compound interacts with its target by enhancing the intracellular cAMP . This interaction leads to an increase in cholesterol catabolism within the bovine arterial smooth muscle cells .
Biochemical Pathways
The compound is involved in the Prostacyclin (PGI2) metabolic pathway . As a metabolite of PGI2, it contributes to the regulation of vascular tone by inhibiting platelet aggregation and causing vasodilation . The enhancement of intracellular cAMP further influences various biochemical pathways, leading to downstream effects such as increased cholesterol catabolism .
Pharmacokinetics
PGI2 has a short half-life , suggesting that this compound may also be rapidly metabolized and excreted.
Result of Action
The action of this compound results in enhanced cholesterol catabolism in bovine arterial smooth muscle cells . This can lead to a decrease in cholesterol levels within these cells, potentially influencing their function and health.
Biochemical Analysis
Biochemical Properties
6,15-Diketo-13,14-dihydro-PGF1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown to enhance intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It enhances intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It is a potential metabolite of either PGF1α or PGF2α and likely precursor to tetranor-PGFM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-Diketo-13,14-dihydro-PGF1alpha typically involves the oxidation of prostacyclin. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification from biological sources. The process involves the crystallization of the compound from purified biological extracts .
Chemical Reactions Analysis
Types of Reactions
6,15-Diketo-13,14-dihydro-PGF1alpha undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can be further utilized in different biochemical pathways .
Scientific Research Applications
6,15-Diketo-13,14-dihydro-PGF1alpha has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the production of pharmaceuticals targeting vascular health.
Comparison with Similar Compounds
Similar Compounds
Prostacyclin (PGI2): The parent compound, known for its potent vasodilatory and anti-thrombotic effects.
6-Keto-PGF1alpha: Another metabolite of prostacyclin with similar biological activities.
13,14-Dihydro-PGF1alpha: A related compound with comparable metabolic pathways.
Uniqueness
6,15-Diketo-13,14-dihydro-PGF1alpha is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other metabolites. Its role in enhancing cAMP levels and promoting cholesterol catabolism in vascular smooth muscle cells highlights its potential therapeutic applications .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLXKOKUVJZIS-MKXGPGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981700 | |
Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63983-53-9 | |
Record name | 6,15-Diketo-13,14-dihydroprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,15-Diketo-13,14-dihydro-prostaglandin F1α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to quantify 6,15-Diketo-13,14-dihydro-PGF1alpha in biological samples?
A1: The research article describes a highly sensitive method for quantifying this compound in human plasma using gas chromatography/selected ion monitoring (GC/SIM) []. This method utilizes [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard to improve accuracy and precision.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.